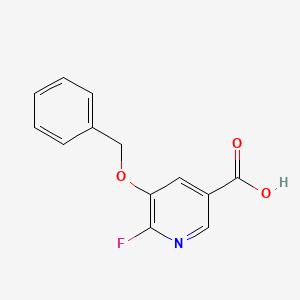

5-(Benzyloxy)-6-fluoronicotinic acid

Description

5-(Benzyloxy)-6-fluoronicotinic acid is a nicotinic acid derivative featuring a pyridine backbone substituted with a benzyloxy group at position 5 and a fluorine atom at position 6. Its molecular formula is C₁₃H₁₀FNO₃, with a molecular weight of 259.22 g/mol. The compound is structurally characterized by the presence of a carboxylic acid group at position 3 of the pyridine ring, which confers acidity and reactivity for pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula |

C13H10FNO3 |

|---|---|

Molecular Weight |

247.22 g/mol |

IUPAC Name |

6-fluoro-5-phenylmethoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H10FNO3/c14-12-11(6-10(7-15-12)13(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |

InChI Key |

AFJAIUGFOWLMBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(Benzyloxy)-6-fluoronicotinic Acid

Detailed Preparation Steps

Preparation of 6-Bromonicotinate Intermediate

- Starting from 2,5-dibromopyridine , a selective Grignard exchange reaction is performed using isopropyl magnesium chloride in the presence of a catalyst such as cuprous bromide or cuprous iodide.

- The Grignard reagent then reacts with chloroformate (e.g., methyl chloroformate) or Boc anhydride to yield 6-bromonicotinate esters with high selectivity.

- Organic solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or cyclopentyl methyl ether are used as the reaction medium.

Fluorination to 6-Fluoronicotinic Acid

- The 6-bromonicotinate ester undergoes nucleophilic fluorination by reaction with anhydrous tetramethylammonium fluoride dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction is conducted at 40-50 °C for approximately 16 hours.

- After fluorination, hydrolysis is performed using acidic conditions (e.g., 20% hydrochloric acid) to convert the ester to the free acid, yielding 6-fluoronicotinic acid .

- The process includes solvent removal under reduced pressure and filtration to isolate the product as a white solid with high purity (typically >98% by HPLC).

Introduction of the Benzyloxy Group

- The benzyloxy group is introduced via nucleophilic substitution or protection strategies on the pyridine ring or on intermediates such as diazabicyclo compounds.

- One documented method involves the reaction of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid with coupling agents like EDC·HCl and HOBt in the presence of bases such as triethylamine.

- The coupling is performed in solvents like dichloromethane or ethyl acetate at low temperatures (-30 °C to 0 °C), followed by purification steps including aqueous washes and recrystallization.

- Yields for benzyloxy-substituted intermediates are reported around 73-76%, with high purity (>99% by HPLC).

Summary of Key Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| 1 | Grignard exchange of 2,5-dibromopyridine with isopropyl magnesium chloride and reaction with chloroformate | Organic solvent (THF, 2-MeTHF), catalyst (CuBr or CuI), room temp | High selectivity; yield not specified | - | Selective formation of 6-bromonicotinate |

| 2 | Fluorination of 6-bromonicotinate ester with anhydrous tetramethylammonium fluoride | DMF or DMSO, 40-50 °C, 16 h | 88-90.6% | 98.5-99.4% | Followed by acidic hydrolysis |

| 3 | Coupling to introduce benzyloxy group on diazabicyclo intermediate | EDC·HCl, HOBt, triethylamine, DCM or EtOAc, -30 to 0 °C | 73-76% | >99% | Purification by recrystallization |

Research Outcomes and Analytical Data

- The fluorination step yields 6-fluoronicotinic acid with melting points around 146.1-147.3 °C.

- LC-MS analysis confirms molecular ion peaks at m/z 142.1 (M+H)+ for 6-fluoronicotinic acid.

- High-performance liquid chromatography (HPLC) is used to monitor reaction completion and purity, with typical purities exceeding 98%.

- The benzyloxy-substituted intermediates show characteristic ^1H NMR signals corresponding to the benzyloxy moiety (aromatic protons at δ 7.2-7.4 ppm) and other bicyclic ring protons.

- The coupling reactions involving (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid demonstrate efficient amide bond formation with yields around 73-76%.

Comparative Analysis from Multiple Sources

| Source | Focus | Key Contribution | Reliability |

|---|---|---|---|

| CN115433122A (Patent) | Industrial scale preparation of 6-fluoronicotinic acid | Detailed Grignard and fluorination methodology with industrial applicability and environmental benefits | High (patent with experimental data) |

| Ambeed.com (Research Data) | Synthesis of benzyloxy-substituted diazabicyclo intermediates | Detailed coupling reactions with yields and purification protocols | Moderate (commercial supplier with research data) |

| ACS Journal (2023) | Fluorination techniques on nicotinic acid derivatives | Mild fluorination conditions for sensitive molecules | High (peer-reviewed journal) |

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-fluoronicotinic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium

Biological Activity

5-(Benzyloxy)-6-fluoronicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a benzyloxy group and a fluorine atom contributes to its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C12H10FNO3. Its structure includes:

- A benzyloxy group, which enhances lipophilicity and may influence receptor interactions.

- A fluorine atom , known for its ability to modulate biological activity through electronic effects and steric hindrance.

Target Interactions

Research indicates that benzyloxy compounds often interact with various enzymes and receptors, potentially altering their functions. The exact targets for this compound remain to be fully elucidated, but it is hypothesized that it may influence pathways involved in:

- Oxidation and reduction processes

- Enzyme inhibition or activation

Mode of Action

The mode of action involves:

- Free radical formation leading to oxidative stress.

- Nucleophilic substitution reactions facilitated by the fluorine atom, which can enhance the compound's reactivity with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of fluorinated heterocycles, including derivatives similar to this compound. These compounds have been shown to exhibit:

- Cytotoxic effects in various cancer cell lines.

- Mechanisms involving G2/M phase arrest , indicating their role in disrupting the cell cycle.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | Not reported | Potential G2/M arrest |

| Compound 12 (similar structure) | HCT-116 | 0.09 | G2/M phase arrest, ROS production |

Antimicrobial Activity

Fluorinated compounds have also been noted for their antimicrobial properties. Studies suggest that modifications in the structure can significantly affect their effectiveness against various pathogens.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | Not reported |

| Fluorinated heterocycles | S. aureus | <10 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : Likely enhanced due to lipophilicity from the benzyloxy group.

- Distribution : Predicted to be wide due to favorable partition coefficients.

- Metabolism : May undergo oxidative metabolism due to the presence of the fluorine atom.

- Excretion : Expected to be renal, although specific studies are needed.

Case Studies

- In Vivo Studies : A study involving a related compound demonstrated significant tumor growth suppression in animal models, suggesting that similar derivatives could be effective in therapeutic settings.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications at the benzyloxy position can lead to variations in activity, emphasizing the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 5-(Benzyloxy)-6-fluoronicotinic acid with four analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine : The fluorine atom in This compound is more electronegative than chlorine in 5-Chloro-6-methoxynicotinic acid , enhancing electron-withdrawing effects. This can increase the acidity of the carboxylic acid group (pKa ~2.5–3.0) and improve resistance to oxidative metabolism in drug candidates .

- Benzyloxy vs.

Positional Isomerism

- 6-(Benzyloxy)nicotinic acid (benzyloxy at position 6) differs from the target compound in substituent placement. Positional isomerism can alter intermolecular interactions; for example, the proximity of the benzyloxy group to the carboxylic acid in 6-(Benzyloxy)nicotinic acid may influence hydrogen-bonding patterns in protein targets .

Research Findings and Limitations

- Synthetic Challenges : The benzyloxy group in This compound may complicate synthesis due to competing reactions at the benzyl-protected oxygen.

- Data Gaps: Limited experimental data on the target compound’s solubility, melting point, or biological activity are available in the provided sources. Further studies are needed to validate its pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.